molecular formula C19H17NO5 B298729 methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B298729
M. Wt: 339.3 g/mol
InChI Key: KNKOFJLWECLZIL-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that its biological activity may be related to its ability to interact with various enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibits various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its versatility. It can be used in various fields of research, including medicinal chemistry, materials science, and catalysis. However, one limitation is that its synthesis method is complex and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential use as a building block for the synthesis of novel materials. Additionally, further research can be conducted to better understand its mechanism of action and to optimize its synthesis method for large-scale experiments.
Conclusion:
Methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has potential applications in various fields of research. Its synthesis method is complex but versatile, and its biochemical and physiological effects have been studied extensively. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale experiments.

Synthesis Methods

Methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through a multistep process involving the condensation of 3-methoxybenzaldehyde with methyl acetoacetate, followed by the reaction with furfural and ammonium acetate. The final product is obtained through the esterification of the resulting dihydropyrrole with methanol.

Scientific Research Applications

Methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In materials science, it has been investigated for its potential use as a dye and as a building block for the synthesis of novel materials. In catalysis, it has been studied for its ability to catalyze various chemical reactions.

properties

Product Name

methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

methyl (4Z)-4-(furan-2-ylmethylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C19H17NO5/c1-12-17(19(22)24-3)16(11-15-8-5-9-25-15)18(21)20(12)13-6-4-7-14(10-13)23-2/h4-11H,1-3H3/b16-11-

InChI Key

KNKOFJLWECLZIL-WJDWOHSUSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=CO2)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CO2)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

Origin of Product

United States

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